molecular formula C8H8Cl2F3NO B13537375 2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride

2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride

Cat. No.: B13537375
M. Wt: 262.05 g/mol
InChI Key: LYLMQAFUSRIAPF-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride is a halogenated aniline derivative with the molecular formula C₈H₈Cl₂F₃N and a molecular weight of 246.06 g/mol . Its IUPAC name reflects the substituents on the benzene ring: a chloro group at position 2, an N-methylamine group at position 1, and a trifluoromethoxy group at position 2. The compound is identified by CAS number 1803589-01-6 and is available in high purity (≥95%) as a powdered solid, typically stored at 4°C .

Properties

Molecular Formula

C8H8Cl2F3NO

Molecular Weight

262.05 g/mol

IUPAC Name

2-chloro-N-methyl-4-(trifluoromethoxy)aniline;hydrochloride

InChI

InChI=1S/C8H7ClF3NO.ClH/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12;/h2-4,13H,1H3;1H

InChI Key

LYLMQAFUSRIAPF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC(F)(F)F)Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of Trifluoromethoxybenzene

The foundational step involves the conversion of trichloromethoxybenzene (also known as chlorodifluoromethoxybenzene) into trifluoromethoxybenzene. This transformation is achieved via nucleophilic substitution using anhydrous hydrogen fluoride (HF).

Reaction Conditions Reagents Yield / Purity References
Heating at 80°C for 4–6 hours Trichloromethoxybenzene + Anhydrous HF 30–35 kg/cm² pressure, Distillation yields ~120g pure product ,

Notes:

  • The process involves selective fluorination of trichloromethoxybenzene.
  • The reaction is carried out in a high-pressure autoclave, with careful control of temperature and pressure to prevent side reactions.
  • Purification is achieved via distillation under atmospheric pressure.

Nitration of Trifluoromethoxybenzene

The nitration introduces a nitro group para to the trifluoromethoxy substituent, leveraging the activating effect of the electron-withdrawing trifluoromethoxy group.

Reaction Conditions Reagents Yield / Purity References
0°C to 35°C Concentrated sulfuric acid + concentrated nitric acid Para-isomer ~90%, crude yield ~135g ,

Notes:

  • The nitration produces a mixture of isomers, with the para-isomer being predominant.
  • The crude product is isolated via layer separation and purified by solvent evaporation.

Formation of 4-Amino-Substituted Intermediates

Reduction of Nitro Group to Aniline

The nitro derivative undergoes catalytic hydrogenation to afford the corresponding aniline.

Reaction Conditions Reagents Catalyst Yield / Purity References
30–40°C, 2–3 MPa H₂ 4-Nitro-4-(trifluoromethoxy)benzene Raney Nickel ~64.2% yield

Notes:

  • The reaction is performed in an alcohol solvent (e.g., isopropanol).
  • The process involves nitrogen-hydrogen exchange under controlled pressure and temperature.
  • Post-reaction purification includes filtration and vacuum drying.

N-Methylation and Hydrochloride Formation

N-Methylation of Aniline

The amino group of the aniline is methylated to form N-methyl derivatives. This step often employs methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Reaction Conditions Reagents Yield / Purity References
Reflux in suitable solvent Methyl iodide or dimethyl sulfate + base High selectivity for N-methylation Literature reports (generalized)

Formation of Hydrochloride Salt

The free base is converted into its hydrochloride salt via treatment with hydrochloric acid in an appropriate solvent, typically ethanol or water.

Reaction Conditions Reagents Yield / Purity References
Room temperature Hydrochloric acid Crystallization yields pure hydrochloride salt Standard salt formation procedures

Additional Considerations and Recent Discoveries

  • Catalytic Fluorination: Recent advances have optimized the use of perfluoro sulfonic acid catalysts (e.g., perfluorobutyl sulfonic acid fluoride) for selective fluorination, improving yields and safety profiles compared to traditional methods involving hazardous reagents like bromine trifluoride.

  • Alternative Routes: Some recent patents suggest direct nitration of trifluoromethoxybenzene derivatives followed by catalytic hydrogenation as the most efficient approach, with yields exceeding 80% for key intermediates.

  • Industrial Relevance: The synthesis methods emphasize safety, scalability, and cost-effectiveness, with ongoing research focusing on replacing hazardous reagents with greener alternatives.

Summary of Preparation Strategy

Step Key Reagents & Conditions Outcome / Purity References
1. Fluorination Trichloromethoxybenzene + Anhydrous HF, 80°C Trifluoromethoxybenzene (~120g, high purity) ,
2. Nitration Concentrated H₂SO₄ + HNO₃, 0–35°C Para-nitro derivative (~135g, ~90% isomeric purity) ,
3. Reduction Catalytic hydrogenation (Raney Ni), 30–40°C Aniline derivative (~92.6g, 64% yield)
4. Methylation & Salt Formation Methylating agent + HCl 2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride Standard procedures

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine forms, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Here's information regarding the applications of 2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride, based on the provided search results:

2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride is an organic compound with a chloro group, a methyl group, and a trifluoromethoxy group attached to an aniline base. It typically appears as a powder and is stored at 4 °C to maintain stability.

Applications

  • Pharmaceutical Research This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections. The trifluoromethoxy group enhances its lipophilicity and potential biological activity compared to its analogs, potentially leading to improved membrane permeability and interaction with biological targets.

Synthesis

The synthesis of 2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride typically involves several steps:

  • Introduction of the trifluoromethoxy group: This is achieved through reactions like the Schiemann reaction or using trifluoromethylating reagents.
  • Chlorination: Introduction of the chloro group can be achieved through electrophilic aromatic substitution.
  • Methylation: Methylation of the aniline nitrogen is typically done using methyl halides or other methylating agents.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-4-(trifluoromethoxy)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of halogenated aniline hydrochlorides with trifluoromethoxy or related electron-withdrawing substituents. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity Key References
2-Chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride C₈H₈Cl₂F₃N 246.06 2-Cl, 4-CF₃O, N-methylamine ≥95%
2-Chloro-4-fluoroaniline hydrochloride (Compound 1c [B]) C₇H₆Cl₂FN ~198.0 (estimated) 2-Cl, 4-F, NH₂ 38.5% yield
3-Fluoro-5-(trifluoromethoxy)aniline hydrochloride C₇H₆ClF₄NO 225.58 3-F, 5-CF₃O, NH₂ 95%
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride C₈H₆ClF₆NO 281.59 4-CF₃O, 2-CF₃, NH₂ 95%+
4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride C₈H₈BrClF₃N ~306.5 (estimated) 4-Br, 2-CF₃, N-methylamine 97%
Key Observations:

Substituent Effects: The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making these compounds valuable in drug design . Halogen Position: The 2-chloro substituent in the target compound may sterically hinder electrophilic substitution reactions compared to 4-fluoro or 4-bromo analogs .

High-purity grades (≥95%) are standard across commercial variants, suggesting optimized synthetic protocols .

Biological Activity

2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride is an organic compound notable for its unique molecular structure, which includes a chloro group and a trifluoromethoxy group attached to an aniline base. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C8H8ClF3N
  • Molecular Weight : 195.57 g/mol
  • Appearance : Powder
  • Storage Conditions : Typically stored at 4 °C for stability.

The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and interactions with biological targets, making it relevant for pharmaceutical applications.

The biological activity of 2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride is believed to involve its interaction with specific molecular targets within biological systems. The lipophilic nature of the trifluoromethoxy group allows the compound to penetrate cell membranes effectively. Inside the cell, it may interact with various enzymes or receptors, influencing biochemical pathways.

Comparative Analysis

To better understand the potential of 2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride, it is useful to compare it with structurally similar compounds known for their biological activity.

Compound NameStructure FeaturesBiological ActivityReference
Compound ATrifluoromethyl groupModerate COX inhibition
Compound BChloro and methoxy groupsCytotoxic against MCF-7 cells
Compound CFluorinated derivativesInhibits AChE and BChE

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • Compounds similar to 2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride were evaluated for their effects on breast cancer cell lines such as MCF-7 and Hek293-T cells. These studies indicated moderate cytotoxicity, suggesting that further exploration into this compound could yield valuable insights into its potential as an anticancer agent .
  • Mechanistic Insights :
    • Molecular docking studies have been employed to elucidate the binding interactions of related compounds with enzyme targets. These studies revealed that the trifluoromethyl group contributes significantly to binding affinity through electron-withdrawing effects, enhancing the compound's overall biological activity .

Q & A

Basic Research Questions

Q. What are established synthetic routes for 2-chloro-N-methyl-4-(trifluoromethoxy)aniline hydrochloride?

  • Methodology :

  • Route 1 : React 4-trifluoromethoxy-aniline with 2-chloro-4-fluoro-5-nitrobenzoic acid chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base. After stirring, acidify with KHSO₄ to pH 3, isolate via filtration, and dry. Yield: 92% (HPLC retention time: 1.59 min; MS: m/z 379 [M+H]⁺) .

  • Route 2 : Use thionyl chloride (SOCl₂) for chlorination of precursor carboxylic acids, followed by hydrolysis with concentrated HCl. Purify via ether/petroleum ether precipitation. Yield: ~38.5% (green solid) .

    • Key Analytical Data :
ParameterRoute 1 Route 2
Yield92%38.5%
Purity (HPLC)Rt = 1.59 minAuthentic sample match
Mass Specm/z 379 [M+H]⁺Not reported

Q. How is the compound characterized structurally?

  • Techniques :

  • ¹H/¹³C-NMR : Assign peaks using DMSO-d₆ solvent. For example, methyl groups appear at δ ~2.8–3.0 ppm, aromatic protons at δ 6.5–8.7 ppm .
  • ESI-MS : Confirm molecular ion peaks (e.g., m/z 379 [M+H]⁺) .
  • HPLC : Validate purity using retention time comparisons with reference standards .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Variables to Test :

  • Solvent Choice : THF vs. chlorobenzene (polar aprotic solvents improve acyl chloride reactivity) .
  • Base Selection : TEA vs. potassium tert-butoxide (bulky bases may reduce side reactions) .
  • Temperature : Stirring at 0–5°C during acyl chloride addition minimizes decomposition .
    • Case Study : Replacing THF with chlorobenzene in a similar reaction increased yields from 58% to 87% for structurally related compounds .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Strategies :

  • pH Effects : Protonation of the aniline group in acidic conditions alters chemical shifts. Compare spectra in neutral (DMSO) vs. acidic (D₂O + DCl) conditions .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products) .
  • 2D-NMR : Employ HSQC/HMBC to confirm connectivity in ambiguous regions .

Q. What are common impurities in this compound, and how are they quantified?

  • Potential Impurities :

  • Unreacted Aniline : Detectable via HPLC at shorter retention times .
  • Hydrolysis Products : Monitor for free amine or carboxylic acid derivatives using TLC or LC-MS .
    • Quantification : Use a calibrated HPLC method with a reference standard (e.g., EP/Pharmaceutical-grade impurity markers) .

Experimental Design Considerations

Q. How to design stability studies under varying storage conditions?

  • Protocol :

  • Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
  • Analysis : Monitor degradation via HPLC purity checks and NMR for structural integrity .
    • Critical Parameters :
ConditionAcceptable Degradation Threshold
Room Temperature≤5% impurity over 6 months
Accelerated (40°C)≤10% impurity over 3 months

Data Interpretation and Troubleshooting

Q. How to address low yields in the final hydrochloride salt formation?

  • Solutions :

  • Counterion Exchange : Precipitate the free base first, then treat with HCl gas in diethyl ether .
  • Solvent System : Use ice-cold ethanol for crystallization to improve salt purity .

Q. Why might MS data show unexpected adducts or fragments?

  • Causes :

  • Sodium Adducts : Common in ESI-MS; add 0.1% formic acid to suppress .
  • In-Source Fragmentation : Reduce ionization voltage or use softer techniques like APCI .

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